1,3-diheptadecanoyl-2-(10Z-heptadecenoyl)-glycerol (d5)

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

17:0-17:1-17:0 D5 TG, also known as 1,3(d5)-diheptadecanoyl-2-(10Z-heptadecenoyl)-glycerol, is a synthetic triglyceride compound. It is commonly used as a lipid standard in ultra-performance liquid chromatography-tandem mass spectrometry (UPLC-MS) for identifying lipid metabolites. This compound is also utilized as an internal standard for measuring triglyceride concentrations in various biological tissues, including horse adipose tissue, human plasma, and liver tissue .

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 17:0-17:1-17:0 D5 TG involves the esterification of glycerol with heptadecanoic acid and 10Z-heptadecenoic acid. The process typically includes the following steps:

Esterification: Glycerol is reacted with heptadecanoic acid and 10Z-heptadecenoic acid in the presence of a catalyst such as sulfuric acid or p-toluenesulfonic acid.

Deuteration: The compound is then subjected to deuteration, where hydrogen atoms are replaced with deuterium atoms to produce the deuterated form, 1,3(d5)-diheptadecanoyl-2-(10Z-heptadecenoyl)-glycerol.

Purification: The final product is purified using techniques such as column chromatography to obtain the desired compound in powder form

Industrial Production Methods

Industrial production of 17:0-17:1-17:0 D5 TG follows similar synthetic routes but on a larger scale. The process involves:

Bulk Esterification: Large quantities of glycerol and fatty acids are esterified in industrial reactors.

Deuteration: The deuteration process is scaled up using specialized equipment to ensure uniform incorporation of deuterium atoms.

Purification and Packaging: The compound is purified using industrial-scale chromatography and packaged in amber glass vials to maintain stability

Análisis De Reacciones Químicas

Types of Reactions

17:0-17:1-17:0 D5 TG undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form hydroperoxides and other oxidation products.

Hydrolysis: It can be hydrolyzed to release glycerol and fatty acids.

Transesterification: The compound can undergo transesterification reactions to form different triglycerides

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Hydrolysis: Acidic or basic conditions, such as hydrochloric acid or sodium hydroxide, are used for hydrolysis.

Transesterification: Catalysts such as sodium methoxide or lipases are used for transesterification reactions

Major Products Formed

Oxidation Products: Hydroperoxides, aldehydes, and ketones.

Hydrolysis Products: Glycerol and heptadecanoic acid, 10Z-heptadecenoic acid.

Transesterification Products: Different triglycerides with varying fatty acid compositions

Aplicaciones Científicas De Investigación

17:0-17:1-17:0 D5 TG has several scientific research applications:

Chemistry: Used as a standard in UPLC-MS for lipidomics studies to identify and quantify lipid metabolites.

Biology: Serves as an internal standard for measuring triglyceride concentrations in biological samples.

Medicine: Utilized in studies related to lipid metabolism and associated disorders.

Industry: Employed in quality control and standardization of lipid-based products .

Mecanismo De Acción

The mechanism of action of 17:0-17:1-17:0 D5 TG involves its role as a lipid standard and internal standard in analytical techniques. It interacts with lipid metabolites and triglycerides in biological samples, allowing for accurate identification and quantification. The deuterated form ensures minimal interference with the natural isotopic distribution of the sample, providing precise measurements .

Comparación Con Compuestos Similares

Similar Compounds

1-Heptadecanoyl-rac-glycerol: A monoacylglycerol used as a standard in lipid analysis.

181-20 DG (1-oleoyl-2-acetyl-sn-glycerol): A diacylglycerol used in lipid research.

120 DG (1,2-dilauroyl-sn-glycerol): Another diacylglycerol used in lipid studies

Uniqueness

17:0-17:1-17:0 D5 TG is unique due to its deuterated form, which provides enhanced accuracy in mass spectrometry analysis. Its specific fatty acid composition makes it suitable for various lipidomics applications, distinguishing it from other similar compounds .

Propiedades

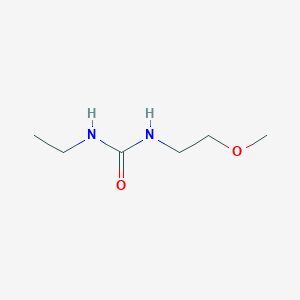

Fórmula molecular |

C54H102O6 |

|---|---|

Peso molecular |

852.4 g/mol |

Nombre IUPAC |

[1,1,2,3,3-pentadeuterio-3-heptadecanoyloxy-2-[(Z)-heptadec-10-enoyl]oxypropyl] heptadecanoate |

InChI |

InChI=1S/C54H102O6/c1-4-7-10-13-16-19-22-25-28-31-34-37-40-43-46-52(55)58-49-51(60-54(57)48-45-42-39-36-33-30-27-24-21-18-15-12-9-6-3)50-59-53(56)47-44-41-38-35-32-29-26-23-20-17-14-11-8-5-2/h21,24,51H,4-20,22-23,25-50H2,1-3H3/b24-21-/i49D2,50D2,51D |

Clave InChI |

OWYYELCHNALRQZ-ADIIQMQPSA-N |

SMILES isomérico |

[2H]C([2H])(C([2H])(C([2H])([2H])OC(=O)CCCCCCCCCCCCCCCC)OC(=O)CCCCCCCC/C=C\CCCCCC)OC(=O)CCCCCCCCCCCCCCCC |

SMILES canónico |

CCCCCCCCCCCCCCCCC(=O)OCC(COC(=O)CCCCCCCCCCCCCCCC)OC(=O)CCCCCCCCC=CCCCCCC |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-[2-(Hydroxymethyl)phenyl]cyclohexanol](/img/structure/B11940976.png)